molecular formula C24H24N2O4S B3930894 (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3930894
M. Wt: 436.5 g/mol
InChI Key: PFKMIAYMCCOEGR-QGOAFFKASA-N
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Description

(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps, including the formation of the diazinane ring and the introduction of the ethoxy, hydroxy, and prop-2-en-1-yl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and prop-2-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for various applications.

Biology

In biological research, (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-4-9-17-12-15(14-20(21(17)27)30-6-3)13-18-22(28)25-24(31)26(23(18)29)19-11-8-7-10-16(19)5-2/h4,7-8,10-14,27H,1,5-6,9H2,2-3H3,(H,25,28,31)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKMIAYMCCOEGR-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OCC)O)CC=C)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OCC)O)CC=C)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[3-Ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

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